molecular formula C8H8N4OS B13169730 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13169730
M. Wt: 208.24 g/mol
InChI Key: AQMVPVWLLGZXHA-UHFFFAOYSA-N
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Description

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Methylfuran Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.

    Thiol Group Introduction: Thiolation reactions using thiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazine ring can undergo reduction under specific conditions.

    Substitution: The amino and thiol groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Disulfides.

    Reduction Products: Reduced triazine derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Materials Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Antimicrobial Agents: Studied for their antimicrobial properties.

Medicine

    Drug Development: Potential candidates for drug development due to their biological activity.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,3,5-triazine-2-thiol: Lacks the methylfuran moiety.

    6-(2-Methylfuran-3-YL)-1,3,5-triazine-2-thiol: Lacks the amino group.

Uniqueness

4-Amino-6-(2-methylfuran-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of both the amino group and the methylfuran moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

2-amino-6-(2-methylfuran-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4OS/c1-4-5(2-3-13-4)6-10-7(9)12-8(14)11-6/h2-3H,1H3,(H3,9,10,11,12,14)

InChI Key

AQMVPVWLLGZXHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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